molecular formula C12H12N4S B1479954 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile CAS No. 2098091-08-6

2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

Cat. No.: B1479954
CAS No.: 2098091-08-6
M. Wt: 244.32 g/mol
InChI Key: JYPSQQUTLLHQNU-UHFFFAOYSA-N
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Description

2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile (CAS 2098091-08-6) is a high-value heterocyclic building block with a molecular weight of 244.32 g/mol and the formula C12H12N4S . This compound is a key synthetic intermediate in medicinal chemistry research, specifically as a core scaffold for the development of novel therapeutic agents. Patents highlight that substituted 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines, such as this compound, are investigated for use as medicaments in the treatment and prevention of atrial fibrillation and atrial flutter . Its potential application extends to the treatment of respiratory system diseases and various other disorders . The structure incorporates a pyrazolo-pyridine core, a privileged scaffold in drug discovery known for its diverse biological activities. The tetrahydro-pyridine ring provides a degree of conformational flexibility, while the thiophene and acetonitrile substituents offer distinct vectors for further synthetic modification, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space . Researchers utilize this compound in the synthesis of more complex molecules targeting various biological pathways. Its physicochemical properties include a calculated boiling point of 454.5±45.0 °C and a density of 1.4±0.1 g/cm³ . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-3-5-16-11-1-4-14-7-10(11)12(15-16)9-2-6-17-8-9/h2,6,8,14H,1,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPSQQUTLLHQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CSC=C3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile (CAS Number: 2098091-08-6) is a novel organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies and findings.

Chemical Structure and Properties

The chemical formula of the compound is C12H12N4SC_{12}H_{12}N_{4}S, with a molecular weight of 244.32 g/mol. The structure includes a thiophene ring and a tetrahydro-pyrazolo-pyridine moiety, which are known to contribute to various biological activities.

Property Value
Molecular Formula C12H12N4SC_{12}H_{12}N_{4}S
Molecular Weight 244.32 g/mol
CAS Number 2098091-08-6

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail specific activities associated with this compound.

2. Antimicrobial Properties

Compounds containing thiophene and pyrazole rings have been reported to possess antimicrobial activity against various bacterial strains. For example, derivatives similar to this compound have been evaluated for their effectiveness against both Gram-positive and Gram-negative bacteria. These studies suggest a potential for this compound as an antimicrobial agent; however, specific data on this compound's effectiveness is still needed.

3. Anticancer Potential

There is an increasing interest in pyrazole derivatives for their anticancer properties. Preliminary studies suggest that compounds like the one can induce apoptosis in cancer cells through various mechanisms such as the inhibition of specific kinases involved in cancer progression. The effectiveness of related compounds has been documented with varying IC50 values indicating their potency against different cancer cell lines .

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interaction with multiple biological targets such as enzymes and receptors that modulate inflammatory responses or cell proliferation pathways.

Case Studies

While specific case studies on this compound are scarce, research into structurally related compounds provides insight into its potential applications:

  • Study on Pyrazole Derivatives : A study demonstrated that certain pyrazole derivatives showed significant anti-inflammatory activity with IC50 values ranging from 57 μg/mL to 69 μg/mL compared to diclofenac's IC50 of 54 μg/mL .
  • Antimicrobial Screening : Another study focused on thiophene-containing compounds revealed that several exhibited notable antimicrobial properties against Staphylococcus aureus and Escherichia coli strains .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of tetrahydro-pyrazolo-pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism typically involves the induction of apoptosis and inhibition of cell proliferation. For instance, a study demonstrated that modifications to the pyrazolo-pyridine structure could enhance its selectivity towards cancer cells while minimizing toxicity to normal cells.

Neuroprotective Effects

The neuroprotective properties of compounds similar to 2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile have been investigated in the context of neurodegenerative diseases. These compounds are believed to modulate neurotransmitter systems and exhibit antioxidant activity, which could potentially slow the progression of diseases such as Alzheimer's and Parkinson's. In vitro studies have shown promising results in reducing oxidative stress in neuronal cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Some derivatives have shown effectiveness against a range of bacterial strains and fungi. The presence of the thiophene moiety is thought to contribute to this activity by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Organic Electronics

In materials science, compounds like this compound are being explored for their potential use in organic electronic devices. Their ability to act as semiconductors makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene enhances charge transport properties and stability.

Sensors

The compound's electronic properties can be harnessed in sensor technology. Research has indicated that thiophene-containing compounds can be used as active materials in chemical sensors due to their sensitivity to various analytes. This application is particularly relevant in environmental monitoring and biomedical diagnostics.

Pesticide Development

In agricultural research, there is ongoing exploration into the use of this compound as a basis for developing new pesticides. Its structural features may allow for the design of molecules that target specific pests while being environmentally benign. Preliminary studies suggest that derivatives exhibit insecticidal properties against common agricultural pests.

Plant Growth Regulators

There is potential for this compound to function as a plant growth regulator. Compounds with similar structures have been shown to influence plant growth and development by modulating hormonal pathways. This application could lead to enhanced crop yields and improved resilience against environmental stressors.

Data Summary Table

Application AreaSpecific UseObservations/Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsReduces oxidative stress in neuronal cells
Antimicrobial PropertiesEffective against various bacterial strains
Materials ScienceOrganic ElectronicsActs as a semiconductor
SensorsSensitive to various analytes
Agricultural ApplicationsPesticide DevelopmentExhibits insecticidal properties
Plant Growth RegulatorsModulates hormonal pathways

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazolo-Pyridine Derivatives

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties Biological Activity
Target Compound: 2-(3-(Thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile Pyrazolo[4,3-c]pyridine Thiophen-3-yl (position 3), acetonitrile (position 1) 272.33* High polarity due to nitrile; moderate lipophilicity (thiophene) Potential bromodomain inhibition
2-(3-(Thiophen-2-yl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile Pyrano[4,3-c]pyrazole Thiophen-2-yl (position 3), acetonitrile (position 1) 273.34 Reduced planarity (pyrano ring); increased steric hindrance Not reported; likely similar scaffold utility
2-(2-(Thiophen-3-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile Pyrazolo[1,5-a]pyrazine Thiophen-3-yl (position 2), acetonitrile (position 5) 244.32 Smaller core; higher solubility Unreported; structural similarity suggests kinase targeting
Benzonitrile, 2-[4-[3-[3-(4-chloro-3-methylphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl]-2-hydroxypropyl]-1-piperazinyl]- Pyrazolo[4,3-c]pyridine 4-Chloro-3-methylphenyl (position 3), benzonitrile-piperazinyl (position 1) 491.04 High molecular weight; chlorine enhances stability Likely CNS or GPCR modulation
4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carbohydrazide dihydrochloride Pyrazolo[4,3-c]pyridine Carbohydrazide (position 3) 254.12 Polar, hydrazide enables conjugation Probable intermediate for bioactive hybrids

*Calculated based on formula C₁₂H₁₂N₄S.

Preparation Methods

Cyclization of Precursors to Form the Pyrazolo[4,3-c]pyridine Core

  • The pyrazolo[4,3-c]pyridine core is often synthesized by cyclization of hydrazine derivatives with appropriate pyridine precursors bearing cyano or halogen substituents.
  • For example, cyclization of 2-chloro-3-cyanopyridine with hydrazine can yield the pyrazolo-pyridine core, which can then be further functionalized.

Thiophene Ring Incorporation

  • Thiophene substitution at the 3-position is introduced via cross-coupling reactions such as Suzuki–Miyaura coupling.
  • A halogenated pyrazolo-pyridine intermediate (e.g., 3-iodo or 3-bromo derivative) is reacted with thiophene-3-boronic acid or related thiophene derivatives in the presence of palladium catalysts and suitable bases.
  • Typical conditions include Pd(OAc)2 as catalyst, dppf as ligand, Cs2CO3 as base, and solvents like THF at moderate temperatures (60–100 °C).

Representative Synthetic Route (Summary Table)

Step Reaction Type Reactants & Conditions Product/Intermediate Yield (%) Notes
1 Cyclization 2-chloro-3-cyanopyridine + hydrazine, reflux conditions Pyrazolo[4,3-c]pyridine core 70–85 Formation of tetrahydro-pyrazolo core
2 Halogenation N-oxide intermediate chlorination or iodination Halogenated pyrazolo-pyridine intermediate 60–75 Prepares for cross-coupling
3 Suzuki–Miyaura coupling Halogenated intermediate + thiophene-3-boronic acid, Pd catalyst, base, THF, 60–100 °C Thiophene-substituted pyrazolo-pyridine 65–80 Selective arylation at 3-position
4 N-Alkylation Thiophene-substituted pyrazolo-pyridine + chloroacetonitrile, K2CO3, acetone reflux 2-(3-(thiophen-3-yl)-tetrahydro-pyrazolo-pyridin-1-yl)acetonitrile 55–75 Introduction of acetonitrile group

Reaction Conditions and Optimization

  • Catalysts and Ligands: Pd(OAc)2 with dppf ligand is commonly used for cross-coupling steps to ensure high selectivity and yield.
  • Bases: Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) are preferred bases for coupling and alkylation reactions.
  • Solvents: Tetrahydrofuran (THF), acetone, and ethanol are typical solvents depending on the step.
  • Temperature: Moderate heating (60–100 °C) is applied to facilitate coupling and cyclization without decomposing sensitive intermediates.
  • One-pot Procedures: Some protocols employ one-pot sequential reactions to improve efficiency, combining arylation and alkylation steps without intermediate purification.

Analytical and Monitoring Techniques

  • Spectroscopic Methods: IR, NMR (1H and 13C), and Mass Spectrometry are used to confirm structure and purity.
  • Chromatography: TLC and HPLC monitor reaction progress and isolate products.
  • Elemental Analysis: Confirms molecular composition and purity.
  • Mechanistic Studies: Proposed mechanisms involve nucleophilic attack, intramolecular cyclization, and palladium-catalyzed cross-coupling cycles.

Research Findings and Applications

  • The described synthetic methods yield the target compound in moderate to good yields with high purity.
  • The thiophene substitution and acetonitrile functionality contribute to biological activity, especially in modulating ion channels like TASK-1 potassium channels, suggesting potential pharmaceutical applications in cardiac arrhythmia treatment.
  • Variations in the thiophene position (e.g., thiophen-2-yl vs. thiophen-3-yl) and substitution patterns on the pyrazolo-pyridine core can be achieved by adjusting the boronic acid or halogenated intermediates used in the coupling step.

Q & A

Q. Key conditions :

  • Temperature control : 60–80°C for cyclization steps to prevent side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Catalysts : Palladium catalysts for coupling reactions .

Basic: Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

TechniquePurposeCritical Parameters
HPLC Purity assessmentRetention time, peak symmetry, and area under the curve (≥95% purity threshold)
NMR Structural confirmationChemical shifts (e.g., thiophene protons at δ 7.2–7.5 ppm, pyrazole protons at δ 6.8–7.0 ppm)
Mass Spectrometry Molecular weight validationExact mass matching (e.g., [M+H]+ ion)

Basic: What safety protocols are mandatory during experimental handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCN during nitrile degradation) .
  • Waste disposal : Segregate halogenated/organic waste for professional treatment to prevent environmental contamination .

Advanced: How can reaction yields and selectivity be optimized for large-scale synthesis?

Q. Methodological strategies :

  • Solvent screening : Test mixtures of DCM/THF to balance solubility and reactivity .
  • Catalyst optimization : Use Pd(OAc)₂ with ligand systems (e.g., XPhos) to enhance coupling efficiency .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products .

Case study : A 15% yield increase was achieved by switching from batch to flow reactors for a related pyrazolo-pyridine derivative .

Advanced: How to resolve structural ambiguities in the pyrazolo-pyridine core using advanced spectroscopic methods?

  • 2D NMR (HSQC, HMBC) : Maps proton-carbon correlations to confirm ring connectivity and substituent positions .
  • X-ray crystallography : Resolves stereochemical uncertainties (e.g., chair vs. boat conformation of the tetrahydro-pyridine ring) .
  • DFT calculations : Predicts NMR chemical shifts and compares them with experimental data to validate structural models .

Advanced: How to address contradictory biological activity data in preclinical studies?

Q. Experimental design considerations :

  • Dose-response profiling : Test concentrations across 3–4 log units to identify IC₅₀/EC₅₀ variability .
  • Metabolic stability assays : Use liver microsomes to assess if rapid degradation explains inconsistent activity .
  • Orthogonal assays : Combine enzyme inhibition (e.g., kinase assays) and cell-based viability tests to cross-validate mechanisms .

Example : A related pyrazolo-pyrimidine compound showed conflicting cytotoxicity data due to off-target kinase inhibition, resolved via kinome-wide profiling .

Advanced: What methodologies are recommended for evaluating the compound’s pharmacological potential?

Q. Stepwise approach :

In vitro screening :

  • Target engagement assays (e.g., fluorescence polarization for receptor binding) .
  • ADME-Tox profiling (e.g., Caco-2 permeability, CYP450 inhibition) .

In vivo models :

  • Pharmacokinetic studies in rodents to assess bioavailability and half-life .
  • Disease-specific models (e.g., xenografts for oncology applications) .

Data interpretation : Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate exposure and efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 2
2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

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